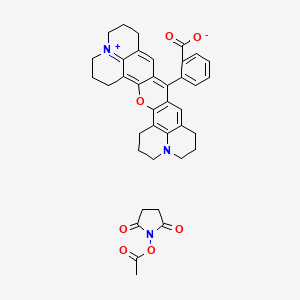

5(6)-ROX N-succinimidyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-succinimidyl esters involves the reaction of carboxylic acids with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexyl carbodiimide (DCC). This process forms succinimidyl esters that can be further functionalized or used directly for biochemical conjugation. For instance, the synthesis of succinimidyl-(S)-naproxen ester demonstrates the use of succinimidyl esters in creating chiral derivatizing agents for analytical purposes (Bhushan & Tanwar, 2008).

Molecular Structure Analysis

The molecular structure of 5(6)-ROX N-succinimidyl ester is characterized by the presence of a succinimidyl group attached to the ROX (rhodamine) moiety, which is a fluorophore. This structure plays a crucial role in its reactivity and its ability to serve as a fluorescent label for biomolecules. The precise molecular arrangement allows for specific interactions with target molecules, facilitating the labeling process for visualization and analysis purposes.

Chemical Reactions and Properties

5(6)-ROX N-succinimidyl ester reacts with primary amines under mild conditions to form stable amide bonds, a reaction widely used in bioconjugation techniques. This property is exploited in labeling proteins, peptides, and nucleic acids with fluorescent markers for detection and quantification in various analytical methods. The ester's reactivity towards amines and its stability under physiological conditions make it an invaluable tool in molecular biology and biochemistry (Adamczyk, Fishpaugh, & Heuser, 1997).

科学的研究の応用

Fluorescent Imaging in Neuropathology : Diane Aum and colleagues (2017) developed a novel technique for assessing cerebral vasospasm using cerebrovascular perfusion with ROX, SE, a fluorescent labeling dye. This technique allows for excellent delineation of the cerebral vasculature and is superior to traditional methods like India ink-gelatin casting in assessing cerebral vasospasm, particularly in the context of subarachnoid hemorrhage (SAH) (Aum et al., 2017).

Preparation of Active Esters for Bioconjugation : M. Adamczyk, J. Fishpaugh, and K. J. Heuser (1997) demonstrated the preparation of succinimidyl and pentafluorophenyl active esters of 5- and 6-carboxyfluorescein. These esters are vital for bioconjugation, where they are used to attach fluorescent labels to biomolecules (Adamczyk et al., 1997).

Intracellular pH Measurement in Bacteria : P. Breeuwer and colleagues (1996) developed a method using the fluorescent probe 5 (and 6-)-carboxyfluorescein succinimidyl ester (cFSE) for determining the intracellular pH of bacteria. This method is significant for understanding bacterial physiology under various conditions, including stress (Breeuwer et al., 1996).

Labeling Proteins with Fluorophores : J. Nanda and J. Lorsch (2014) used NHS ester chemistry to label the amino terminus of a protein with 5-(and-6)-carboxyfluorescein, succinimidyl ester (5(6)-FAM, SE). This method is instrumental in protein research for visualizing and tracking proteins (Nanda & Lorsch, 2014).

Fluorescence Detection in Capillary Electrophoresis : S. K. Lau and colleagues (1998) explored the use of 5-carboxyfluorescein succinimidyl ester (CFSE) for derivatizing amino acids at nanomolar concentrations, representing a significant improvement over previous methods. This application is critical in chemical analysis, particularly in capillary electrophoresis (Lau et al., 1998).

Measurement of Intracellular pH in E. coli : C. Riondet and colleagues (1997) used 5- (and 6-)carboxyfluorescein succinimidyl ester (cFDASE) for measuring the intracellular pH in Escherichia coli. This technique allows for continuous high-time measurement and dynamic study of pH-related phenomena in bacterial cells (Riondet et al., 1997).

Safety And Hazards

将来の方向性

While there are no specific future directions mentioned in the search results, the use of 5(6)-ROX N-succinimidyl ester in various bioconjugation techniques suggests potential for further research and development in this area.

Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) acetate;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O3.C6H7NO4/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;1-4(8)11-7-5(9)2-3-6(7)10/h1-2,9-10,17-18H,3-8,11-16H2;2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZLEAZWSMALSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(=O)CCC1=O.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)[O-])CCC7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5(6)-ROX N-succinimidyl ester | |

CAS RN |

114616-32-9 |

Source

|

| Record name | 5(6)-Carboxy-X-rhodamine N-succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Triethoxysilyl)vinyl]benzocyclobutene](/img/no-structure.png)

![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)

![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)